molecular formula C11H12O5 B7967092 4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid

4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid

Cat. No.: B7967092
M. Wt: 224.21 g/mol
InChI Key: YRRPBOUPSLJGKE-UHFFFAOYSA-N
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Description

4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid is an organic compound with the molecular formula C10H10O5. It is known for its applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a benzene ring substituted with a methoxy-oxoethoxy group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid typically involves the esterification of 4-hydroxybenzoic acid with methoxyacetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of benzoquinones or carboxylic acids.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers and resins due to its functional groups that can undergo polymerization reactions

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation and pain. The compound’s methoxy and acetic acid groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the methoxy-oxoethoxy group but shares the benzeneacetic acid structure.

    Methoxyacetic acid: Contains the methoxy-oxoethoxy group but lacks the benzene ring.

    4-Methoxybenzoic acid: Similar structure but with a methoxy group directly attached to the benzene ring.

Uniqueness

4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy-oxoethoxy group and the benzeneacetic acid moiety allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[4-(2-methoxy-2-oxoethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-11(14)7-16-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRPBOUPSLJGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

7.8 g (0.025 mol) of benzyl 4-methoxycarbonylmethyloxy-phenyl-acetate are hydrogenated exhaustively in 150 ml of methanol in the presence of 8 g of palladium hydroxide-on-charcoal at room temperature under a hydrogen pressure of 50 psi. After removal of the catalyst, the mother liquor is concentrated to dryness under reduced pressure. 4.7 g (89.5% of theory) of a resinous crude product remain.
Name
benzyl 4-methoxycarbonylmethyloxy-phenyl-acetate
Quantity
7.8 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium hydroxide-on-charcoal
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COC(=O)COc1ccc(CC(=O)OCc2ccccc2)cc1
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reactant
Reaction Step One
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

7.8 g (0.025 Mol) of benzyl 4-methoxycarbonylmethyloxyphenylacetate are exhaustively hydrogenated in 150 ml of methanol in the presence of 8 g of palladium hydroxide on charcoal at ambient temperature and under a hydrogen pressure of 50 psi. After the removal of the catalyst the mother liquor is evaporated to dryness under reduced pressure.
Name
benzyl 4-methoxycarbonylmethyloxyphenylacetate
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
catalyst
Reaction Step Two

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